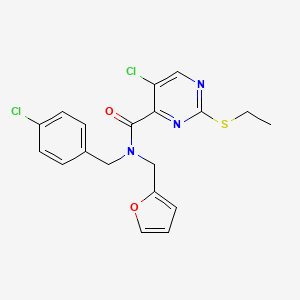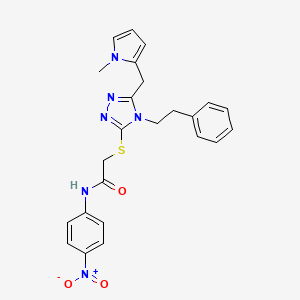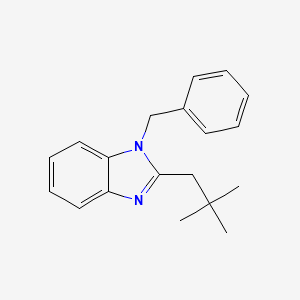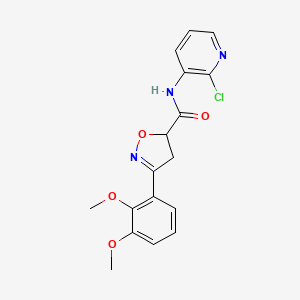![molecular formula C20H21N5O B11421433 N-(3-ethoxypropyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11421433.png)
N-(3-ethoxypropyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of triazoloquinazolines and exhibits interesting biological properties.
N-(3-ethoxypropyl)-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-5-amine: is a chemical compound with the molecular formula C20H20ClN5O3S and a molecular weight of 445.92 g/mol .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a suitable precursor with an amine under specific conditions.
Industrial Production: While industrial-scale production methods are proprietary, laboratories typically employ synthetic routes that involve efficient and scalable reactions.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The products formed depend on the reaction type. For instance, reduction may yield an amine derivative, while substitution could lead to various substituted quinazolines.
Scientific Research Applications
Biology: Investigate its interactions with biological macromolecules (e.g., enzymes, receptors).
Medicine: Explore its pharmacological properties for drug development.
Industry: Evaluate its use in materials science or as a building block for other compounds.
Mechanism of Action
Targets: It likely interacts with specific receptors or enzymes due to its structural features.
Pathways: Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features, such as the triazoloquinazoline scaffold.
Similar Compounds: While I don’t have a specific list, related compounds may include other triazoloquinazolines or structurally similar molecules.
Remember that this compound’s applications and mechanisms are still an active area of research, and scientists continue to explore its potential.
Properties
Molecular Formula |
C20H21N5O |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(3-ethoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C20H21N5O/c1-2-26-14-8-13-21-19-16-11-6-7-12-17(16)25-20(22-19)18(23-24-25)15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,21,22) |
InChI Key |
JPUUYSGXAUKBBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylethyl)propanamide](/img/structure/B11421353.png)
![2-methyl-N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B11421354.png)


![7-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11421368.png)
![N-{3-[(3-fluoro-4-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11421378.png)
![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11421379.png)

![7-(2,4-dimethylphenyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11421407.png)
![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(4-(2,3-dimethylphenyl)piperazin-1-yl)ethyl)propanamide](/img/structure/B11421408.png)
![7-(3-chloro-4-methylphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11421415.png)
![2-{[(4-tert-butylbenzyl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B11421420.png)
![4-(3-butoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11421421.png)

